molecular formula C22H12ClN3 B4954460 3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile

3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile

Cat. No.: B4954460
M. Wt: 353.8 g/mol
InChI Key: MUUZBGULFACVEX-UHFFFAOYSA-N
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Description

3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile: is a complex organic compound with a unique structure that combines elements of isoindole, quinazoline, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction.

    Introduction of Quinazoline Moiety: The quinazoline moiety is introduced via a condensation reaction with appropriate reagents.

    Chlorination and Phenylation: Chlorination and phenylation are carried out using chlorinating agents and phenylating reagents under controlled conditions.

    Addition of Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chlorine atom or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: It is explored for use in organic semiconductors and light-emitting diodes due to its unique electronic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-phenylisoindolo[2,1-a]quinazoline: Lacks the carbonitrile group but shares a similar core structure.

    5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile: Similar structure but without the chlorine atom.

    3-chloro-isoindolo[2,1-a]quinazoline-11-carbonitrile: Similar structure but without the phenyl group.

Uniqueness

3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile: is unique due to the combination of its structural elements, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClN3/c23-15-10-11-19-18(12-15)21(14-6-2-1-3-7-14)25-22-17-9-5-4-8-16(17)20(13-24)26(19)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUZBGULFACVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C4C=CC=CC4=C(N3C5=C2C=C(C=C5)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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